molecular formula C11H13N3O5 B1671692 Ethynylcytidine CAS No. 180300-43-0

Ethynylcytidine

Cat. No.: B1671692
CAS No.: 180300-43-0
M. Wt: 267.24 g/mol
InChI Key: JFIWEPHGRUDAJN-DYUFWOLASA-N
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Mechanism of Action

Target of Action

Ethynylcytidine (ECyd) is a potent inhibitor of RNA synthesis, specifically targeting RNA polymerases I, II, and III . These polymerases play a crucial role in the transcription process, which is essential for protein synthesis and cell function.

Mode of Action

ECyd interacts with its targets (RNA polymerases) by competitively inhibiting their function . This inhibition disrupts RNA biosynthesis, leading to a decrease in protein synthesis, which is critical for cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by ECyd is the RNA synthesis pathway . By inhibiting RNA polymerases, ECyd disrupts the transcription process, leading to a decrease in mRNA production. This, in turn, affects protein synthesis, impacting various downstream cellular processes .

Result of Action

The inhibition of RNA synthesis by ECyd leads to a decrease in protein synthesis, which can result in cell growth arrest and apoptosis . This makes ECyd a potent anti-tumor agent, as demonstrated in preclinical studies .

Action Environment

The efficacy and stability of ECyd can be influenced by various environmental factors. For instance, the presence of drug transporters like Vaults can impact the drug’s action . Vaults, which are overexpressed in some cisplatin-resistant cells, can be inhibited by ECyd, thereby enhancing the anti-tumor efficacy of platinum-based drugs . This suggests that the tumor microenvironment and the presence of specific cellular components can significantly influence the action of ECyd .

Biochemical Analysis

Biochemical Properties

Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .

Molecular Mechanism

The molecular mechanism of this compound involves its rapid phosphorylation to this compound-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of this compound, ECTP, is stable in cultured cells with a half-life of 21 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. The ultimate metabolite of this compound, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that this compound has a “closed” metabolic pathway to ECTP .

Metabolic Pathways

This compound is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to this compound-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .

Transport and Distribution

Studies with this compound have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of this compound was excreted in the urine as unchanged drug .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that this compound likely localizes to the nucleus where these enzymes are found .

Preparation Methods

The synthesis of TAS-106 involves several steps:

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWEPHGRUDAJN-DYUFWOLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939319
Record name 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule.
Record name TAS-106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

180300-43-0
Record name 3'-c-Ethynylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-106
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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